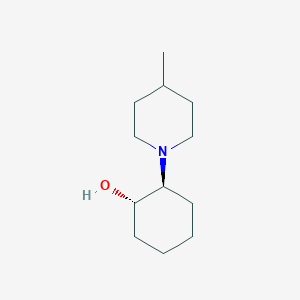

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is a chemical compound that is used in scientific research for various purposes. It is commonly known as NMDA receptor antagonist and is used to study the mechanism of action of NMDA receptors. The compound has been synthesized using different methods, and its biochemical and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Catalytic Activity and Asymmetric Induction

A study by Alvarez-Ibarra et al. (2010) on enantiopure compounds related to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol demonstrated their utility in catalyzing the addition of diethylzinc to benzaldehyde, affecting asymmetric induction. These compounds, based on l-pipecolinic acid, showcased a unique behavior in stereocontrol, highlighting the importance of substituent combinations on the catalytic efficacy and enantioselectivity. Theoretical evaluations using DFT methods further elucidated their action mechanisms in catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Repellent Efficacy Against Disease Vectors

Optically active derivatives of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol have been synthesized and tested for their repellent efficacy against blood-feeding arthropods like Anopheles stephensi, a malaria vector. Initial laboratory tests showed differential repellency among stereoisomers, with two stereoisomers being twice as repellent as others, indicating the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).

Molecular Recognition

Khanvilkar and Bedekar (2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained through simple chemical and bio-catalytic steps from compounds similar to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol, as a chiral solvating agent for molecular recognition. This application is crucial in detecting and quantifying the enantiomers of acids via NMR or fluorescence spectroscopy, providing a practical approach for analytical applications in chemistry (Khanvilkar & Bedekar, 2018).

Propriétés

IUPAC Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERZJFQDSMEON-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)[C@H]2CCCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)

![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)